dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core. Key structural elements include:
- Dimethyl dicarboxylate groups at positions 3 and 4, which enhance solubility and influence reactivity.
- A partially saturated 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, contributing to conformational rigidity.
Properties
IUPAC Name |
dimethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-23-16(21)10-3-4-11-12(10)13(17(22)24-2)15(25-11)19-14(20)9-5-7-18-8-6-9/h5-8,10H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPKXDFPFMJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=NC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Protocol:
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Reactants : Cyclopentanone (50 mmol), malononitrile (50 mmol), sulfur (50 mmol).
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Conditions : Ethanol solvent, morpholine catalyst, 30°C for 8 hours.
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Yield : ~90% for 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.
This intermediate is subsequently functionalized via esterification to introduce carboxylate groups.
The introduction of dimethyl ester groups at positions 3 and 4 of the thiophene ring is achieved through acid-catalyzed esterification or transesterification .
Representative Method:
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Reactants : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, methanol, sulfuric acid.
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Conditions : Reflux in methanol with catalytic H₂SO₄ for 12 hours.
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Outcome : Dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate.
Amidation with Isonicotinoyl Chloride
The final step involves coupling the amino group of the thiophene core with isonicotinoyl chloride. This reaction is typically performed under Schotten-Baumann conditions or via microwave-assisted amidation .
Schotten-Baumann Amidation :
Table 1: Amidation Reaction Optimization
Microwave-Assisted Amidation :
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Reactants : Same as above.
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Conditions : Microwave irradiation (350–600 W), 60°C for 2 minutes.
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Advantages : Reduced reaction time (2 minutes vs. 24 hours), comparable yields (~85%).
Purification and Characterization
Post-synthesis purification is critical due to the compound’s complex structure:
Challenges and Optimization
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Steric Hindrance : Bulky substituents on the thiophene core may reduce amidation efficiency. Using excess isonicotinoyl chloride (1.5 eq) mitigates this.
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Moisture Sensitivity : Isonicotinoyl chloride hydrochloride is hygroscopic; reactions require anhydrous conditions.
Industrial-Scale Synthesis
For large-scale production (>1 kg), continuous flow reactors are employed to enhance reproducibility and safety. Key parameters include:
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Residence Time : 30 minutes.
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Temperature Control : 20–25°C to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may have biological activity, potentially serving as a lead compound for drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new drugs for various diseases.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can be harnessed to create products with enhanced performance and durability.
Mechanism of Action
The mechanism by which dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to five structurally related derivatives (Table 1):
Table 1: Structural Comparison of Cyclopenta[b]thiophene Derivatives
Key Observations
Substituent Effects
- Bioactivity: The cyano-sulfamoyl derivative () exhibits antiproliferative activity by inhibiting tyrosine kinase ATP-binding sites, suggesting that electron-withdrawing groups enhance bioactivity . The target compound’s isonicotinamido group (pyridine ring) may similarly target kinase domains but lacks direct evidence.
- Solubility and Reactivity : Dimethyl esters (Target, ) improve solubility compared to diethyl esters (). The latter’s larger substituent further reduces solubility but enhances crystallinity via H-bonding .
Physical Properties
- Melting Points: The hydroxybenzylideneamino analog () has a moderate melting point (135–137°C), likely due to intermolecular H-bonding from the phenolic group . The target compound’s melting point is unreported but may be higher due to its rigid pyridine substituent.
- Conformational Rigidity: The bis(4-methylphenyl)amino analog () shows a twisted thiophene ring (12.82°), which may hinder π-stacking but stabilize crystal packing via H-bonds .
Core Modifications
Biological Activity
Dimethyl 2-(isonicotinamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene core with isonicotinamide and dicarboxylate substituents. Its chemical formula is , and it possesses several functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies on related compounds have demonstrated significant inhibition of CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines .
- Antitumor Activity : The compound's structural features suggest potential antitumor properties. In vitro studies have indicated that similar compounds can effectively suppress tumor growth in various cancer models without significant toxicity .
Case Studies and Experimental Data
- Cell Line Studies : In a study involving HCT116 colorectal cancer cells, dimethyl derivatives exhibited potent inhibitory effects on cell proliferation. The IC50 values were notably low, indicating high efficacy .
- Animal Models : In vivo studies using xenograft models demonstrated that treatment with similar compounds resulted in reduced tumor size and improved survival rates in treated animals compared to controls .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds modulate the expression of proteins involved in the cell cycle and apoptosis pathways. For example, they were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Tables of Biological Activity
| Study Type | Cell Line/Model | IC50 Value (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | HCT116 | 0.004 | Significant inhibition of proliferation |
| In Vivo | Xenograft Model | N/A | Reduced tumor size |
| Mechanistic Study | Various | N/A | Modulation of cell cycle proteins |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy to confirm functional groups (e.g., ester carbonyls, thiophene ring vibrations). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For purity assessment, employ HPLC with UV detection (e.g., 254 nm for aromatic systems) and compare retention times against synthetic intermediates .
Q. How can synthetic routes be optimized to improve yield of the cyclopenta[b]thiophene core?
- Methodological Answer : Optimize cyclization steps using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) under reflux conditions. Monitor reaction progress via TLC with a non-polar solvent system (hexane:ethyl acetate, 3:1). For dihydro derivatives, consider hydrogenation protocols with Pd/C or PtO under controlled pressure to avoid over-reduction .
Q. What solubility and stability considerations are essential for handling this compound in vitro?
- Methodological Answer : Test solubility in DMSO (primary stock solvent) and dilute into aqueous buffers (e.g., PBS) with <1% organic content. Assess stability under varying pH (4–9) and temperatures (4°C to 37°C) via UV-Vis spectroscopy over 24–72 hours. Include antioxidants (e.g., 0.1% BHT) if thiophene oxidation is observed .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data of target enzymes (e.g., MAP kinases). Focus on the isonicotinamide moiety’s hydrogen-bonding potential and the thiophene ring’s hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
Q. What strategies resolve contradictions in pharmacological data (e.g., IC50_{50}50 variability across assays)?
- Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), ATP concentrations (for kinase assays), and controls (e.g., staurosporine). Perform dose-response curves in triplicate and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., Western blotting for phosphorylated substrates) .
Q. How can the compound’s electronic properties be tuned for materials science applications?
- Methodological Answer : Modify the dihydrocyclopenta[b]thiophene core via halogenation (e.g., bromine at C2/C5) to alter π-conjugation. Characterize bandgap changes using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis-NIR spectroscopy. Test charge-carrier mobility in thin-film transistors (OFETs) with gold electrodes .
Q. What experimental frameworks address heterogeneous catalysis challenges in large-scale synthesis?
- Methodological Answer : Design flow chemistry systems with immobilized catalysts (e.g., silica-supported Pd nanoparticles) to enhance recyclability. Optimize parameters (temperature, residence time) via Design of Experiments (DoE). Monitor by-products using inline FTIR or LC-MS .
Methodological Notes for Contradictory Data
- Spectral Artifacts : Discrepancies in NMR shifts may arise from solvent polarity (CDCl vs. DMSO-d) or dynamic effects. Always reference internal standards (e.g., TMS) and compare with calculated shifts (DFT/B3LYP) .
- Biological Replicates : For cell-based assays, ensure metabolic stability (e.g., CYP450 inhibition screens) to distinguish compound-specific effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
